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molecular formula C10H18N2O2 B1308349 tert-Butyl 2-cyclopentylidenehydrazinecarboxylate CAS No. 79201-39-1

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Cat. No. B1308349
M. Wt: 198.26 g/mol
InChI Key: JIWAYUZEWSSBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795262B2

Procedure details

A mixture of cyclopentanone (4.0 g, 47.5 mmol) and tert-butyl hydrazinecarboxylate (6.28 g, 47.5 mmol) in MeOH (100 mL) is stirred at rt for 2 hr. The solvent is removed in vacuo to yield the title compound as a white solid, which is used in the next step without further purification. MS (M+1): 199.1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[NH2:8]>CO>[C:1]1(=[N:8][NH:7][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
6.28 g
Type
reactant
Smiles
N(N)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at rt for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)=NNC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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